(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate
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Overview
Description
The compound (7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that combines a chromen ring system with a sulfonylamino propanoate moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate typically involves multiple steps, starting from readily available starting materials
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Formation of Chromen Ring System: : The chromen ring system can be synthesized through a series of cyclization reactions involving appropriate precursors. The reaction conditions often include the use of strong acids or bases as catalysts, along with elevated temperatures to facilitate the cyclization process.
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Introduction of Sulfonylamino Propanoate Moiety: : The sulfonylamino propanoate moiety is introduced through a nucleophilic substitution reaction. This step typically involves the reaction of a sulfonyl chloride derivative with an appropriate amine, followed by esterification to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
The compound (7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate can undergo various chemical reactions, including:
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Oxidation: : The chromen ring system can be oxidized to form quinone derivatives under the influence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
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Reduction: : Reduction of the carbonyl group in the chromen ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
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Substitution: : The sulfonylamino group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced chromen derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
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Chemistry: : It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
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Biology: : The compound’s unique structure may allow it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition or protein-ligand interactions.
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Medicine: : Due to its potential biological activity, this compound may be investigated for its therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial effects.
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Industry: : The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate involves its interaction with specific molecular targets. The compound may exert its effects through:
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Molecular Targets: : The compound can bind to specific enzymes or receptors, inhibiting their activity or modulating their function.
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Pathways Involved: : The interaction with molecular targets can lead to the activation or inhibition of various signaling pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simple ester with a keto group, used as a building block in organic synthesis.
Bromomethyl methyl ether: A reactive ether used in the synthesis of various organic compounds.
Uniqueness
The uniqueness of (7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate lies in its complex structure, which combines a chromen ring system with a sulfonylamino propanoate moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H23NO6S |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate |
InChI |
InChI=1S/C23H23NO6S/c1-13-7-9-16(10-8-13)31(27,28)24-15(3)22(25)29-19-11-14(2)12-20-21(19)17-5-4-6-18(17)23(26)30-20/h7-12,15,24H,4-6H2,1-3H3/t15-/m0/s1 |
InChI Key |
BNUHDFIQJGHHHN-HNNXBMFYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C)C(=O)OC2=CC(=CC3=C2C4=C(CCC4)C(=O)O3)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)OC2=CC(=CC3=C2C4=C(CCC4)C(=O)O3)C |
Origin of Product |
United States |
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